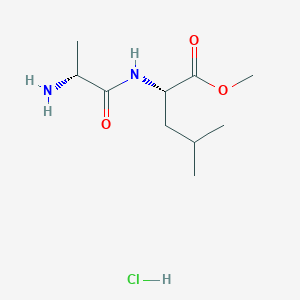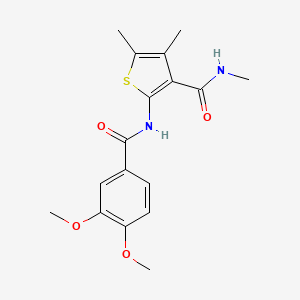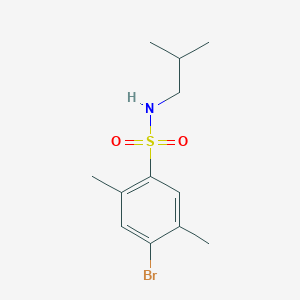
4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide, also known as BIMS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BIMS is a sulfonamide derivative that has been shown to have anti-inflammatory and anti-tumor properties.
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) explores the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit significant photophysical and photochemical properties, making them highly beneficial as photosensitizers in photodynamic therapy (PDT) for cancer treatment. Their research demonstrates the compounds' good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms. This highlights the potential of such compounds, including those related to 4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide, in developing effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Catalysis
Everson et al. (2014) detail the nickel-catalyzed cross-coupling of aryl halides with alkyl halides using a compound structurally related to this compound. Their work provides insights into hazardous chemical disposals and nucleophile-free cross-coupling, showcasing the versatility of sulfonamide derivatives in facilitating complex organic reactions. This research can inform further studies on the utility of such compounds in organic synthesis and catalytic processes (Everson et al., 2014).
Enzyme Inhibition and Drug Design
Riaz (2020) investigated new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for their enzyme inhibition potential, focusing on acetylcholinesterase (AChE) and α-glucosidase. This work highlights the potential of sulfonamide derivatives, including those similar to this compound, in the development of therapeutic agents targeting various enzymes. Their findings suggest the applicability of these compounds in designing drugs for diseases related to enzyme dysfunction, such as Alzheimer's and diabetes (Riaz, 2020).
Spectroscopic and Computational Studies
Murthy et al. (2018) synthesized a new compound related to this compound, focusing on its structural, spectroscopic, and electronic properties through experimental and computational analyses. Their research contributes to understanding the molecular and electronic structures of sulfonamide derivatives, which is essential for the design of materials and molecules with specific optical, electronic, and chemical properties. This study underscores the importance of comprehensive spectroscopic and computational evaluations in the development of new compounds for various scientific and industrial applications (Murthy et al., 2018).
Properties
IUPAC Name |
4-bromo-2,5-dimethyl-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-8(2)7-14-17(15,16)12-6-9(3)11(13)5-10(12)4/h5-6,8,14H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCKKNVQXJUDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
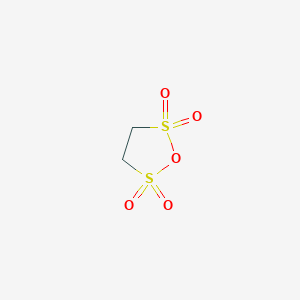
![4H,6H,7H-thieno[3,2-c]pyran-4,6-dione](/img/structure/B2955222.png)
![1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2955223.png)
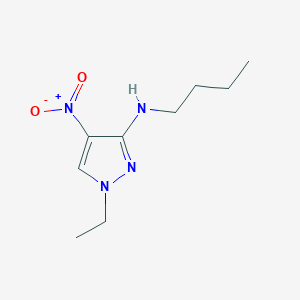
![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2955227.png)
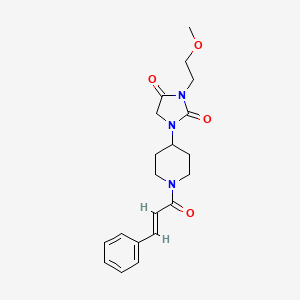
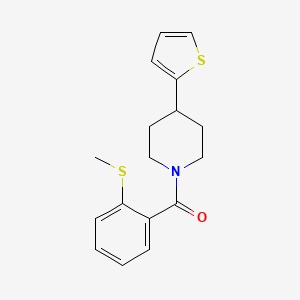
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2955231.png)
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2955232.png)


